Amflutizole is a heterocyclic organic compound primarily recognized in scientific research for its ability to inhibit Xanthine Oxidase (XO) [, , ]. This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and further to uric acid []. Consequently, Amflutizole's inhibitory action on XO has led to its investigation as a potential therapeutic agent for conditions characterized by elevated uric acid levels, such as gout and hyperuricemia [, ]. Additionally, Amflutizole has been studied for its antioxidant properties, particularly in the context of inflammatory bowel disease [, ].
Amflutizole, also known by its chemical identifier 82114-19-0, is a synthetic compound primarily recognized for its potential applications in pharmacology. It belongs to the class of xanthine oxidase inhibitors, which are compounds that inhibit the enzyme responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This mechanism makes Amflutizole significant in the treatment of conditions related to hyperuricemia and gout.
Amflutizole is synthesized through various chemical processes, with its structure and properties being characterized in multiple scientific studies. Its synthesis and applications have been documented in chemical databases and research articles, providing a comprehensive understanding of its utility in medicinal chemistry.
Amflutizole is classified as a xanthine oxidase inhibitor. This classification is pivotal as it highlights its role in managing metabolic disorders related to purine metabolism. Additionally, it can be classified under the broader category of heterocyclic compounds due to its structural characteristics.
The synthesis of Amflutizole typically involves several steps, including the formation of key intermediates followed by cyclization reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound.
Amflutizole has a complex molecular structure characterized by a heterocyclic ring system. Its molecular formula is C₁₃H₁₁N₃O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Amflutizole participates in various chemical reactions typical for xanthine oxidase inhibitors. These reactions include:
The reaction kinetics and thermodynamics associated with Amflutizole's interaction with xanthine oxidase are critical for optimizing its therapeutic use. Studies often employ enzyme assays to quantify inhibition potency and assess competitive versus non-competitive inhibition mechanisms .
The primary mechanism of action for Amflutizole involves the inhibition of xanthine oxidase activity. By blocking this enzyme, Amflutizole effectively reduces uric acid production in the body.
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structural integrity .
Amflutizole has several notable applications in scientific research and medicine:
Xanthine oxidase (XO) catalyzes the terminal steps of purine metabolism, converting hypoxanthine to xanthine and xanthine to uric acid. Hyperuricemia and pathological oxidative stress driven by XO-generated reactive oxygen species (ROS) established this enzyme as a therapeutic target. Allopurinol (developed in the 1960s) represented the first major breakthrough in XO inhibition for gout management. Its mechanism involves competitive inhibition at the molybdenum-pterin center of xanthine oxidoreductase (XOR), undergoing metabolism to oxypurinol, which forms a stable complex with the reduced Mo(IV) enzyme state [3] [6]. Despite its efficacy, limitations emerged—including hypersensitivity reactions, drug interactions, and variable patient response—driving the search for novel inhibitors [3] [9].
By the 1980s–1990s, research expanded beyond hyperuricemia, focusing on XO’s role in ischemia-reperfusion (I/R) injury. During reperfusion, ATP degradation generates xanthine and hypoxanthine substrates; concurrent XO activation fuels massive ROS production (e.g., superoxide, hydroxyl radicals), causing lipid peroxidation, protein damage, and cell death. This mechanistic understanding spurred exploration of XO inhibitors like Amflutizole for neuro- and cardioprotection [2] [3] [5].
Table 1: Evolution of Key Xanthine Oxidase Inhibitors
Compound | Era | Primary Therapeutic Context | Key Limitations |
---|---|---|---|
Allopurinol | 1960s | Gout, Hyperuricemia | Hypersensitivity, drug interactions |
Oxypurinol | 1970s | Refractory gout | Reduced potency vs. allopurinol in vivo |
Febuxostat | 2000s | Hyperuricemia | Cardiovascular safety concerns |
Amflutizole | 1990s | Ischemia-Reperfusion injury | Limited clinical development |
Amflutizole (LY-141894) emerged in the early 1990s as a synthetic XO inhibitor structurally distinct from purine analogs. Early studies focused on its ability to mitigate ROS generation in cerebral I/R. Using electron spin resonance (ESR) spectroscopy with the spin-trapping agent POBN (α-(4-pyridyl-1-oxide)-N-tert-butylnitrone), researchers demonstrated that Amflutizole (30 mg/kg, administered pre-ischemia) virtually abolished hydroxyl radical adduct formation in rat cortical superfusates during four-vessel occlusion/reperfusion models. This effect correlated with significant attenuation of neuronal damage [2] [5] [8].
Mechanistically, Amflutizole exerts dual effects:
These findings positioned Amflutizole as a promising neuroprotective agent specifically targeting XOR-derived oxidative pathology, distinct from earlier urate-lowering agents.
Amflutizole, allopurinol, and oxypurinol share the therapeutic goal of XO inhibition but differ significantly in chemistry, pharmacodynamics, and clinical applications:
Table 2: Comparative XOR Inhibition Pharmacodynamics
Parameter | Amflutizole | Allopurinol | Oxypurinol |
---|---|---|---|
Chemical Class | Non-purine thiazole | Purine analog (Hypoxanthine derivative) | Purine analog (Xanthine derivative) |
Primary Action | Direct XO inhibition | Prodrug (converted to oxypurinol) | Active metabolite; binds reduced Mo(IV)-XO |
In Vivo Efficacy in I/R Models | Abolishes cortical •OH radicals (30 mg/kg) [2] [8] | Variable cardioprotection; species-dependent [3] | Weak urate reduction vs. equimolar allopurinol [6] |
Key Clinical Use | Preclinical (I/R injury) | First-line gout therapy | Refractory gout |
Structural & Mechanistic Insights:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7